4-Methylcatechol-O,O-diacetic acid

Description

The exact mass of the compound 4-Methylcatechol-O,O-diacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylcatechol-O,O-diacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylcatechol-O,O-diacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

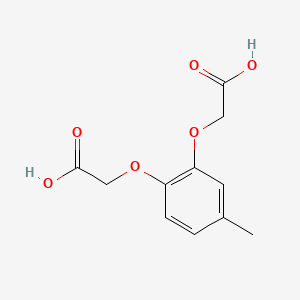

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(carboxymethoxy)-4-methylphenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-7-2-3-8(16-5-10(12)13)9(4-7)17-6-11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWHXCLJBFNQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969828 | |

| Record name | 2,2'-[(4-Methyl-1,2-phenylene)bis(oxy)]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-76-4 | |

| Record name | Acetic acid, 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC23710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-[(4-Methyl-1,2-phenylene)bis(oxy)]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(4-methyl-1,2-phenylene)bis(oxy)]bisacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylcatechol-O,O-diacetic acid (CAS 5458-76-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylcatechol-O,O-diacetic acid (CAS 5458-76-4), a derivative of 4-methylcatechol. While specific research on this compound is limited, this document synthesizes available data and provides expert insights into its physicochemical properties, potential synthesis methodologies, analytical characterization, and prospective applications in research and drug development. The guide draws logical inferences from the known characteristics of its parent compound, 4-methylcatechol, and the functional properties of its diacetic acid moieties.

Introduction and Chemical Identity

4-Methylcatechol-O,O-diacetic acid, with the CAS number 5458-76-4, is an organic compound featuring a catechol structure.[1] This core is characterized by two hydroxyl groups on adjacent carbon atoms of a benzene ring, further substituted with a methyl group and two O-linked acetic acid moieties.[1] The presence of both polar hydroxyl and carboxylic acid groups suggests good water solubility.[1] This compound is also known by several synonyms, including 2,2'-((4-Methyl-1,2-phenylene)bis(oxy))diacetic acid and 2,2'-[(4-Methylbenzene-1,2-diyl)bis(oxy)]diacetic acid.[1]

The structural combination of a catechol backbone, known for its redox activity and role as a metabolite of various bioactive compounds, with the chelating power of diacetic acid groups, positions this molecule as a compound of interest for various biochemical and pharmaceutical applications.[1][2]

Physicochemical Properties

A summary of the known physicochemical properties of 4-Methylcatechol-O,O-diacetic acid is presented in the table below. It is important to note that comprehensive analytical data for this specific compound is not widely available, with some suppliers indicating they do not perform detailed analysis.[3]

| Property | Value | Source |

| CAS Number | 5458-76-4 | [1] |

| Molecular Formula | C₁₁H₁₂O₆ | [1] |

| Molecular Weight | 240.21 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | 176-178°C | [4] |

Synthesis and Purification

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 4-Methylcatechol-O,O-diacetic acid.

Step-by-Step Hypothetical Protocol

-

Deprotonation: 4-Methylcatechol is dissolved in a suitable solvent, and a base is added to deprotonate the hydroxyl groups, forming a more nucleophilic phenoxide.

-

Nucleophilic Substitution: A haloacetic acid is then added to the reaction mixture. The phenoxide ions act as nucleophiles, attacking the electrophilic carbon of the haloacetic acid and displacing the halide to form the ether linkages.

-

Work-up: After the reaction is complete, the mixture is acidified to protonate the carboxylic acid groups, causing the product to precipitate out of the solution.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system.

Analytical Characterization

Due to the limited availability of specific analytical data for 4-Methylcatechol-O,O-diacetic acid, this section outlines the expected spectroscopic characteristics based on its structure. Researchers synthesizing this compound should perform the following analyses for structural confirmation.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the benzene ring. - A singlet for the methyl group protons. - Singlets for the methylene protons of the two acetic acid groups. - A broad singlet for the acidic protons of the carboxylic acids. |

| ¹³C NMR | - Peaks corresponding to the aromatic carbons. - A peak for the methyl carbon. - Peaks for the methylene carbons of the acetic acid groups. - Peaks for the carbonyl carbons of the carboxylic acids. |

| Infrared (IR) Spectroscopy | - A broad O-H stretch from the carboxylic acids. - C=O stretching from the carboxylic acids. - C-O stretching from the ether linkages. - Aromatic C-H and C=C stretching. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (240.21 g/mol ). - Fragmentation patterns consistent with the loss of carboxylic acid groups and other fragments of the molecule. |

Potential Applications and Biological Activity

While direct studies on the biological activity of 4-Methylcatechol-O,O-diacetic acid are scarce, its potential can be inferred from its structural components.

Chelating Agent

The presence of the diacetic acid groups strongly suggests that this compound can act as a chelating agent, forming stable complexes with metal ions.[1] This property is valuable in various applications, including:

-

Analytical Chemistry: As a reagent for the determination of metal ions.

-

Biochemistry: To control the concentration of free metal ions in biological systems.

-

Drug Development: As a component of metal-scavenging drugs or as a carrier for metal-based therapeutics.

Based on the 4-Methylcatechol Moiety

The parent compound, 4-methylcatechol, has been the subject of more extensive research and has demonstrated a range of biological activities. It is a metabolite of flavonoids and has been shown to be more potent than aspirin in its antiplatelet effects.[2] It is important to note that the derivatization to the diacetic acid will alter the biological properties, and the following should be considered as areas for further investigation for the title compound.

-

Neuroprotective Effects: 4-Methylcatechol is a potent stimulator of endogenous nerve growth factor (NGF) synthesis and has shown therapeutic effects on experimental diabetic neuropathy. It has also been shown to ameliorate chronic pain and depression-like behavior by inducing brain-derived neurotrophic factor (BDNF).

-

Antiplatelet Activity: 4-Methylcatechol has demonstrated strong antiplatelet potential, with a major mechanism being the interference with cyclooxygenase-thromboxane synthase coupling.[2]

-

Antioxidant Properties: As a catechol, 4-methylcatechol possesses antioxidant properties.[5]

The addition of the diacetic acid groups could potentially modulate the bioavailability, cell permeability, and overall pharmacological profile of the 4-methylcatechol core.

Signaling Pathway Hypothesis

Caption: Hypothesized signaling pathway based on the activity of 4-methylcatechol.

Safety and Handling

General safety precautions should be taken when handling 4-Methylcatechol-O,O-diacetic acid. Based on available information, the following GHS hazard statements apply: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

4-Methylcatechol-O,O-diacetic acid is a compound with interesting potential stemming from its catechol structure and chelating diacetic acid groups. While there is a clear need for more dedicated research to fully elucidate its properties and biological activities, this guide provides a solid foundation for researchers and drug development professionals. The insights into its synthesis, expected analytical profile, and potential applications derived from its structural motifs should encourage further investigation into this promising molecule.

References

-

Takeuchi, R., et al. (1998). The therapeutic effects of 4-methylcatechol, a stimulator of endogenous nerve growth factor synthesis, on experimental diabetic neuropathy in rats. PubMed. [Link]

-

Vrzal, R., et al. (2022). The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action. MDPI. [Link]

- Google Patents. (2014).

-

Wikipedia. 4-Methylcatechol. [Link]

-

The Good Scents Company. 4-methyl catechol. [Link]

Sources

- 1. CAS 5458-76-4: 4-Methylcatechol-O,O-diacetic acid [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-METHYLCATECHOL-O,O-DIACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-METHYLCATECHOL-O,O-DIACETIC ACID | 5458-76-4 [chemicalbook.com]

- 5. The therapeutic effects of 4-methylcatechol, a stimulator of endogenous nerve growth factor synthesis, on experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Synthesis of 2,2'-((4-Methyl-1,2-phenylene)bis(oxy))diacetic Acid

Abstract and Introduction

2,2'-((4-Methyl-1,2-phenylene)bis(oxy))diacetic acid is a substituted phenoxyacetic acid derivative built upon a 4-methylcatechol core. This molecule possesses a unique structural architecture, featuring a rigid phenyl backbone functionalized with a methyl group and two flexible oxyacetic acid sidearms. This combination of a hydrophobic core and hydrophilic, coordinative arms imparts significant potential for applications in materials science and drug development. The carboxylic acid groups can act as hydrogen bond donors and acceptors, driving the formation of supramolecular assemblies, and as potent binding sites for metal ions.

This technical guide provides a comprehensive overview of the structure, synthesis, and potential utility of this compound. We will detail a robust synthetic protocol, explore its molecular and solid-state structure through analogy with closely related compounds, predict its spectroscopic characteristics, and discuss its promise as a building block for Metal-Organic Frameworks (MOFs), as a chelating agent, and as a scaffold for novel therapeutic agents. This document is intended for researchers and professionals in chemistry, materials science, and pharmaceutical development who require a deep understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

The fundamental properties of 2,2'-((4-Methyl-1,2-phenylene)bis(oxy))diacetic acid are summarized below. While experimental data for this specific molecule is not widely published, properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value |

| IUPAC Name | 2,2'-((4-Methyl-1,2-phenylene)bis(oxy))diacetic acid |

| Synonyms | 4-Methyl-1,2-phenylenedioxy)diacetic acid |

| Molecular Formula | C₁₁H₁₂O₆ |

| Molecular Weight | 240.21 g/mol |

| Core Structure | 4-Methylcatechol (4-Methylbenzene-1,2-diol)[1] |

| Functional Groups | 2x Carboxylic Acid, 2x Aryl Ether, 1x Methyl |

| Predicted LogP | ~0.8 (Estimated based on similar structures like C₁₀H₁₀O₆[2]) |

| Topological Polar Surface Area (TPSA) | 103.5 Ų (Calculated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Purification

The synthesis of 2,2'-((4-Methyl-1,2-phenylene)bis(oxy))diacetic acid is most effectively achieved via a two-step process involving a Williamson ether synthesis followed by ester hydrolysis. This method is well-established for producing phenoxyacetic acids from phenolic precursors.[3][4] The protocol described here is adapted from a highly analogous synthesis of a related compound, ensuring its reliability and high yield.[5][6]

Synthesis Pathway Rationale

The synthetic route begins with 4-methylcatechol. The phenolic hydroxyl groups are acidic and can be deprotonated by a suitable base (e.g., potassium hydroxide) to form a more nucleophilic phenoxide. This phenoxide then displaces the halide from an ethyl haloacetate (e.g., ethyl bromoacetate) in a classic Sₙ2 reaction to form a stable diester intermediate. The choice of ethyl bromoacetate over chloroacetic acid in the first step often leads to cleaner reactions and higher yields. The final step is a straightforward saponification (base-catalyzed hydrolysis) of the ethyl esters, followed by acidification to protonate the carboxylate salts, yielding the final diacetic acid product.

Sources

- 1. 4-Methylcatechol - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. jetir.org [jetir.org]

- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Methylcatechol-O,O-diacetic Acid

Foreword: Navigating the Uncharted Waters of a Novel Compound's Physicochemical Properties

To the researchers, scientists, and drug development professionals who tirelessly work to advance our understanding of complex molecular interactions, this guide is intended to be a foundational resource. The subject of our focus, 4-Methylcatechol-O,O-diacetic acid, presents a compelling case study in the challenges and opportunities that arise when working with novel chemical entities. While its structural predecessor, 4-methylcatechol, has shown intriguing biological activities, including potent antiplatelet effects, the physicochemical properties of its diacetic acid derivative remain largely uncharacterized in publicly available literature.[1]

This guide, therefore, takes a proactive and empowering approach. In the absence of established quantitative solubility data, we will equip you with the theoretical framework, predictive insights, and detailed experimental protocols necessary to determine the solubility of 4-Methylcatechol-O,O-diacetic acid with scientific rigor. By understanding and quantifying this critical parameter, you will be better positioned to unlock its full potential in your research and development endeavors.

Unveiling the Molecular Architecture: A Structural Overview

4-Methylcatechol-O,O-diacetic acid (CAS 5458-76-4) is an organic compound featuring a catechol core, which is a benzene ring with two hydroxyl groups on adjacent carbons.[2] This core is further functionalized with a methyl group and two O-linked acetic acid moieties. This unique combination of functional groups dictates its physicochemical behavior, including its solubility. The presence of two carboxylic acid groups and ether linkages introduces polarity and the capacity for hydrogen bonding, suggesting a degree of aqueous solubility.[2]

Table 1: Physicochemical Properties of 4-Methylcatechol-O,O-diacetic Acid and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Known Aqueous Solubility |

| 4-Methylcatechol-O,O-diacetic acid | C11H12O6 | 240.21 | Catechol core, two ether linkages, two carboxylic acid groups | Qualitatively described as "soluble in water"[2] |

| 4-Methylcatechol | C7H8O2 | 124.14 | Catechol core, methyl group | ≥18.4 mg/mL in H2O; ~5 mg/mL in PBS (pH 7.2)[3][4] |

| Phenoxyacetic acid | C8H8O3 | 152.15 | Phenyl ether, one carboxylic acid group | 12 g/L (12 mg/mL)[5] |

The Theoretical Underpinnings of Solubility: A Predictive Framework

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of a compound's solubility. The molecular structure of 4-Methylcatechol-O,O-diacetic acid, with its polar carboxylic acid groups and a less polar methyl-substituted benzene ring, suggests a nuanced solubility profile.

-

Aqueous Solubility: The two carboxylic acid groups are expected to be the primary drivers of water solubility through hydrogen bonding with water molecules. At neutral pH, the partial ionization of these acidic groups will further enhance aqueous solubility.

-

Organic Solvent Solubility: The aromatic ring and the methylene groups of the acetic acid side chains contribute to some non-polar character, suggesting potential solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and perhaps to a lesser extent in alcohols like ethanol.

The Critical Influence of pH on Aqueous Solubility

As a dicarboxylic acid, the aqueous solubility of 4-Methylcatechol-O,O-diacetic acid is anticipated to be highly dependent on the pH of the medium. The carboxylic acid groups will exist in either a protonated (less soluble) or deprotonated (more soluble, anionic) state depending on the pH and their pKa values.

Figure 1: Influence of pH on the ionization state of 4-Methylcatechol-O,O-diacetic acid.

A Practical Guide to Experimental Solubility Determination

The following protocols are designed to provide a robust framework for quantifying the solubility of 4-Methylcatechol-O,O-diacetic acid. The equilibrium shake-flask method is a widely accepted and reliable technique.

General Shake-Flask Protocol for Aqueous and Organic Solvents

This protocol establishes the baseline solubility in various solvents at a controlled temperature.

Materials:

-

4-Methylcatechol-O,O-diacetic acid (solid)

-

Selected solvents (e.g., deionized water, ethanol, DMSO, acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid 4-Methylcatechol-O,O-diacetic acid to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution and Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of 4-Methylcatechol-O,O-diacetic acid using a pre-validated analytical method.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Determining the pH-Solubility Profile

This protocol is essential for understanding the solubility behavior in aqueous environments relevant to biological systems.

Materials:

-

Same as in 3.1, with the addition of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4). Pharmacopoeial buffers are recommended.

Procedure:

-

Follow the general shake-flask protocol (3.1), using the different pH buffers as the test solvents.

-

It is critical to measure the pH of the final saturated solution to ensure the buffering capacity was sufficient to maintain the target pH.

-

Plot the determined solubility as a function of the final measured pH.

Figure 2: Experimental workflow for solubility determination.

Investigating the Effect of Temperature

The solubility of solids in liquids generally increases with temperature. Quantifying this effect is important for applications such as crystallization and formulation at different storage conditions.

Procedure:

-

Perform the general shake-flask protocol (3.1) at a range of different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

-

Ensure that the orbital shaker is placed within a calibrated, temperature-controlled incubator for each experiment.

-

Plot the determined solubility as a function of temperature.

Analytical Quantification: The Key to Accurate Data

A validated, stability-indicating analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable choice.

Key Considerations for Method Development:

-

Column Chemistry: A C18 reversed-phase column is often a good starting point for compounds of this nature.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection Wavelength: The UV detector should be set to a wavelength where 4-Methylcatechol-O,O-diacetic acid exhibits maximum absorbance.

-

Calibration: A calibration curve with a sufficient number of standards should be prepared to ensure linearity and accuracy over the desired concentration range.

Data Presentation and Interpretation

For clarity and ease of comparison, the experimentally determined solubility data should be presented in a structured tabular format.

Table 2: Experimentally Determined Solubility of 4-Methylcatechol-O,O-diacetic Acid

| Solvent/Buffer | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | Measured pH | 25 | Experimental Value | Calculated Value |

| PBS | 7.4 | 37 | Experimental Value | Calculated Value |

| 0.1 M HCl | 1.2 | 37 | Experimental Value | Calculated Value |

| Acetate Buffer | 4.5 | 37 | Experimental Value | Calculated Value |

| Phosphate Buffer | 6.8 | 37 | Experimental Value | Calculated Value |

| Ethanol | N/A | 25 | Experimental Value | Calculated Value |

| DMSO | N/A | 25 | Experimental Value | Calculated Value |

Research Context and Potential Applications

While the direct applications of 4-Methylcatechol-O,O-diacetic acid are yet to be extensively explored, the biological activity of its parent compound, 4-methylcatechol, provides a strong rationale for its investigation. 4-methylcatechol has been identified as a metabolite of dietary flavonoids and has demonstrated significant antiplatelet activity, potentially through interference with intracellular calcium signaling.[1] Furthermore, it has been shown to induce the synthesis of nerve growth factor (NGF).[6] The diacetic acid derivative may serve as a pro-drug or offer altered pharmacokinetic properties, making the characterization of its solubility a critical first step in evaluating its potential for therapeutic development.

Conclusion: A Call for Empirical Investigation

This technical guide has provided a comprehensive roadmap for the systematic determination of the solubility of 4-Methylcatechol-O,O-diacetic acid. While predictive models and theoretical principles offer valuable initial insights, they are no substitute for robust experimental data. By following the detailed protocols outlined herein, researchers can generate the high-quality, quantitative solubility data necessary to advance their work, whether it be in fundamental chemical research, formulation development, or the exploration of novel therapeutic agents. The path to scientific discovery is paved with meticulous experimentation, and it is our hope that this guide will serve as a valuable tool on that journey.

References

-

Chhonaker, P. et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3). Available at: [Link]

- Google Patents. (n.d.). CN103864578A - Synthesis method of 4-methylcatechol.

-

PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 4-Methylcatechol – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2014). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2010). Computational models for the prediction of drug solubility. Retrieved from [Link]

-

ResearchGate. (2013). Process study of KI catalyzed synthesis of 4-methylcatechol dimethylacetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Development of QSAR models for in silico screening of antibody solubility. PubMed Central. Retrieved from [Link]

-

MDPI. (2022). The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action. Molecules, 27(22), 7935. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid. Retrieved from [Link]

-

Chemical Papers. (2013). KI-catalysed synthesis of 4-methylcatechol dimethylacetate and fragrant compound Calone 1951®. 67(6), 586-593. Retrieved from [Link]

-

ResearchGate. (2003). Improved QSAR Analysis of the Toxicity of Aliphatic Carboxylic Acids. Retrieved from [Link]

-

Frontiers. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Pharmacology, 14. Retrieved from [Link]

-

MDPI. (2026). Black Gold in Medicine: Rediscovering the Pharmacological Potential. Molecules, 31(4), 408. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. PubMed Central. Retrieved from [Link]

-

PubMed. (1999). QSAR analyses of the toxicity of aliphatic carboxylic acids and salts to Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 10(6), 595-608. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 4-Methylcatechol-O,O-diacetic Acid in Metal Ion Detection

Introduction: A Versatile Catechol-Based Chelator for Metal Ion Sensing

4-Methylcatechol-O,O-diacetic acid is an organic compound featuring a catechol core structure, which is recognized for its strong chelating properties towards a variety of metal ions.[1] The two hydroxyl groups on adjacent carbon atoms of the benzene ring, combined with two carboxylic acid moieties, create a highly effective binding site for metal cations.[1] This structural arrangement facilitates the formation of stable complexes with metal ions, a property that can be harnessed for their detection and quantification. The interaction between 4-Methylcatechol-O,O-diacetic acid and metal ions can lead to distinct changes in the spectroscopic properties of the molecule, such as color and fluorescence, providing a basis for sensitive and selective analytical methods.[2][3]

This document provides detailed application notes and protocols for the synthesis of 4-Methylcatechol-O,O-diacetic acid and its application as a fluorescent sensor for ferric iron (Fe³⁺) and as a colorimetric sensor for cupric copper (Cu²⁺). The methodologies described herein are grounded in the well-established chemistry of catechol derivatives in metal ion sensing.

Principle of Metal Ion Detection

The detection of metal ions using 4-Methylcatechol-O,O-diacetic acid is predicated on the formation of a coordination complex between the catechol moiety and the target metal ion. This interaction alters the electronic structure of the catechol derivative, resulting in a measurable optical response.

-

Fluorescence Quenching for Fe³⁺ Detection: In the case of ferric ions (Fe³⁺), the binding to 4-Methylcatechol-O,O-diacetic acid typically leads to fluorescence quenching.[4] The paramagnetic nature of the Fe³⁺ ion can induce non-radiative decay pathways for the excited state of the fluorophore, resulting in a decrease in fluorescence intensity that is proportional to the concentration of Fe³⁺.[4]

-

Colorimetric Response for Cu²⁺ Detection: For cupric ions (Cu²⁺), the complexation with 4-Methylcatechol-O,O-diacetic acid can result in the formation of a colored complex, enabling colorimetric detection.[2] The coordination of Cu²⁺ to the catechol unit can lead to a shift in the absorption spectrum, causing a visible color change that can be quantified using a spectrophotometer or even observed by the naked eye for qualitative assessments.[5]

Synthesis of 4-Methylcatechol-O,O-diacetic Acid

The synthesis of 4-Methylcatechol-O,O-diacetic acid can be achieved through a two-step process, starting from the commercially available precursor, 4-methylcatechol. The first step involves the synthesis of 4-methylcatechol, followed by a Williamson ether synthesis to introduce the diacetic acid functional groups.

Protocol 1: Synthesis of 4-Methylcatechol

This protocol is adapted from a patented method for the synthesis of 4-methylcatechol.[6]

Materials:

-

2-Methoxy-4-methylphenol

-

Hydrobromic acid (48%)

-

Sodium sulfite

-

Sodium carbonate (soda ash)

-

Cyclohexane

-

Toluene

-

Sodium chloride (NaCl)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, combine 2-methoxy-4-methylphenol, hydrobromic acid, and a catalytic amount of sodium sulfite.

-

Continuously introduce hydrogen bromide gas into the reaction mixture while heating to reflux for 4-6 hours. The reaction should be protected from light.

-

After the reaction is complete, cool the mixture to room temperature and neutralize to a weakly acidic pH with sodium carbonate.

-

Extract the product with a mixture of cyclohexane and toluene.

-

Wash the combined organic extracts with a saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or distillation to yield pure 4-methylcatechol.

Protocol 2: Synthesis of 4-Methylcatechol-O,O-diacetic Acid

This protocol is based on the Williamson ether synthesis, a common method for preparing ethers.

Materials:

-

4-Methylcatechol

-

Bromoacetic acid

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Hydrochloric acid (HCl)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 4-methylcatechol in an aqueous solution of sodium hydroxide.

-

Slowly add a solution of bromoacetic acid in water to the reaction mixture while stirring.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-Methylcatechol-O,O-diacetic acid.

-

The product can be further purified by recrystallization from a suitable solvent system.

Application in Metal Ion Detection

Protocol 3: Fluorescent Detection of Ferric Iron (Fe³⁺)

This protocol outlines the use of 4-Methylcatechol-O,O-diacetic acid as a fluorescent probe for the detection of Fe³⁺.

Materials:

-

4-Methylcatechol-O,O-diacetic acid stock solution (e.g., 1 mM in a suitable buffer)

-

Fe³⁺ standard solutions of varying concentrations

-

Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a series of Fe³⁺ standard solutions in the desired buffer.

-

In a cuvette, add the 4-Methylcatechol-O,O-diacetic acid stock solution and dilute with the buffer to a final working concentration (e.g., 10 µM).

-

Measure the initial fluorescence intensity of the solution at the appropriate excitation and emission wavelengths.

-

Add a known volume of a Fe³⁺ standard solution to the cuvette and mix thoroughly.

-

After a short incubation period, measure the fluorescence intensity again.

-

Repeat step 4 and 5 with different concentrations of Fe³⁺ to generate a calibration curve of fluorescence intensity versus Fe³⁺ concentration.

-

The concentration of Fe³⁺ in an unknown sample can be determined by measuring its effect on the fluorescence of the probe and comparing it to the calibration curve.

Protocol 4: Colorimetric Detection of Cupric Copper (Cu²⁺)

This protocol describes the use of 4-Methylcatechol-O,O-diacetic acid for the colorimetric detection of Cu²⁺.

Materials:

-

4-Methylcatechol-O,O-diacetic acid stock solution (e.g., 1 mM in a suitable buffer)

-

Cu²⁺ standard solutions of varying concentrations

-

Buffer solution (e.g., acetate or phosphate buffer, pH 5-7)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of Cu²⁺ standard solutions in the desired buffer.

-

In a cuvette, add the 4-Methylcatechol-O,O-diacetic acid stock solution and dilute with the buffer to a final working concentration (e.g., 50 µM).

-

Record the initial UV-Vis absorption spectrum of the solution.

-

Add a known volume of a Cu²⁺ standard solution to the cuvette and mix well.

-

Allow the color to develop for a specified period.

-

Record the UV-Vis absorption spectrum of the solution and note the absorbance at the wavelength of maximum absorption of the complex.

-

Repeat steps 4-6 with different concentrations of Cu²⁺ to construct a calibration curve of absorbance versus Cu²⁺ concentration.

-

The concentration of Cu²⁺ in an unknown sample can be determined from its absorbance value using the calibration curve.

Performance Characteristics

The analytical performance of a sensor is critical for its practical application. The following table summarizes the expected performance characteristics of 4-Methylcatechol-O,O-diacetic acid as a metal ion sensor, based on data from similar catechol-based systems. It is important to note that these values are estimates and require experimental validation for this specific compound.

| Parameter | Fe³⁺ (Fluorescence) | Cu²⁺ (Colorimetric) |

| Detection Limit | Estimated in the low µM to nM range | Estimated in the µM range |

| Linear Range | Expected to be over 2-3 orders of magnitude | Expected to be over 1-2 orders of magnitude |

| Selectivity | High selectivity over other common cations | Good selectivity, potential interference from Fe³⁺ |

| Response Time | Typically rapid (seconds to minutes) | Generally fast (minutes) |

| pH Range | Optimal in neutral to slightly acidic conditions | Optimal in slightly acidic to neutral conditions |

Visualizations

Chemical Structure and Chelation

Caption: Chelation of a metal ion by 4-Methylcatechol-O,O-diacetic acid.

Experimental Workflow for Metal Ion Detection

Caption: General workflow for metal ion detection.

References

- Queirós, C., Silva, A. M. G., Lopes, S. C., Ivanova, G., Gameiro, P., & Rangel, M. (2011). A novel fluorescein-based dye containing a catechol chelating unit to sense iron(III). Tetrahedron, 67(48), 9453-9460.

- Yadav, P., & Zelder, F. H. (2021). Detection of glyphosate with a copper(II)-pyrocatechol violet based GlyPKit. Analytical Methods, 13(38), 4354-4360.

- Li, H., et al. (2014). A colorimetric sensor based on catechol-terminated mixed self-assembled monolayers modified gold nanoparticles for ultrasensitive detections of copper ions. Analyst, 139(18), 4563-4569.

- Carmona-Espinosa, G., et al. (2018). Analysis of catechol, 4-methylcatechol and dopamine electrochemical reactions on different substrate materials and pH conditions. Electrochimica Acta, 283, 111-120.

- CN103864578A - Synthesis method of 4-methylcatechol - Google P

-

PrepChem.com. (n.d.). Synthesis of 4-methylcatechol. Retrieved from [Link]

- Queirós, C., et al. (2011). A novel fluorescein-based dye containing a catechol chelating unit to sense iron (III). Tetrahedron, 67(48), 9453-9460.

- Issa, M. A., et al. (2022).

- Sahoo, S. K., et al. (2020). Fluorescence "Turn-off" Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study. Journal of Fluorescence, 30(5), 1145-1154.

- Sonawane, S. V., et al. (2018). Colorimetric detection of Cu2+ based on the formation of peptide–copper complexes on silver nanoparticle surfaces. RSC advances, 8(31), 17359-17367.

- Vasile, C., et al. (2021). A NOVEL COLORIMETRIC NAKED EYE DETECTION PROBE FOR M2+ AND M3+ IONS BASED ON A N,O-DONOR LIGAND: SYNTHESIS, CHARACTERIZATION AND CATALYTIC PROPERTIES. Revue Roumaine de Chimie, 66(1), 39-50.

- Palumbo, A., d'Ischia, M., & Prota, G. (1990). Autoxidation of 4-methylcatechol: a model for the study of the biosynthesis of copper amine oxidases quinonoid cofactor. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1037(2), 223-228.

- Garcia-Blanco, F., Escribano, J., & Garcia-Canovas, F. (1997). Chemical and enzymatic oxidation of 4-methylcatechol in the presence and absence of L-serine. Spectrophotometric determination of intermediates. International journal of biochemistry & cell biology, 29(10), 1209-1218.

- Ali, R., et al. (2021). Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging. Molecules, 26(16), 4945.

- The Fluorescent Detection of Glucose and Lactic Acid Based on Fluorescent Iron Nanoclusters. (2024). MDPI.

- Fluorescence "Turn-off" Sensing of Iron (III)

- A New Fluorescent Sensor for the Determination of Iron(III) in Semi-Aqueous Solution. (2021).

- Colorimetric and Fluorescent Sensing of Copper Ions in Water through o-Phenylenediamine-Derived Carbon Dots. (2021). MDPI.

- Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. (2022). PubMed Central.

- Critical overview on the application of sensors and biosensors for clinical analysis. (2017). PubMed Central.

- Analytical methodologies for sensing catechol-O-methyltransferase activity and their applic

- UiO-66 derivate as a fluorescent probe for Fe3+ detection. (2020). PubMed.

- Quantitative analysis of catechol and 4-methylc

- Process study of KI catalyzed synthesis of 4-methylcatechol dimethylacetate. (2013).

- Method for preparing 4-methyl catechol. (2014).

- 4-METHYLCATECHOL-O,O-DIACETIC ACID AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

- 1. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A colorimetric sensor based on catechol-terminated mixed self-assembled monolayers modified gold nanoparticles for ultrasensitive detections of copper ions - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence "Turn-off" Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colorimetric detection of Cu2+ based on the formation of peptide–copper complexes on silver nanoparticle surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

Synthesis of 4-Methylcatechol-O,O-diacetic Acid: A Detailed Protocol and Application Note

Introduction

4-Methylcatechol-O,O-diacetic acid is a substituted phenoxyacetic acid derivative with significant potential in various scientific and industrial domains. Its structure, featuring a catechol core functionalized with two acetic acid moieties, imparts strong metal-chelating properties. This characteristic makes it a valuable compound for applications in analytical chemistry, biochemistry, and as a potential therapeutic agent. The synthesis of this molecule is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

This comprehensive guide provides a detailed protocol for the synthesis of 4-Methylcatechol-O,O-diacetic acid, intended for researchers, scientists, and professionals in drug development. The protocol is divided into two main stages: the synthesis of the precursor, 4-methylcatechol, followed by its conversion to the final product via a Williamson ether synthesis. This document emphasizes the underlying chemical principles and provides practical insights to ensure a successful and reproducible synthesis.

Part 1: Synthesis of the Precursor, 4-Methylcatechol

The synthesis of 4-methylcatechol can be achieved through various routes, with the oxidation of p-cresol being a common and effective method. The following protocol is based on established procedures for the hydroxylation of phenols.[1]

Reaction Principle

The synthesis of 4-methylcatechol from p-cresol typically involves an electrophilic aromatic substitution reaction where a hydroxyl group is introduced onto the aromatic ring ortho to the existing hydroxyl group. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide, often in the presence of a catalyst.

Experimental Protocol: Synthesis of 4-Methylcatechol from p-Cresol

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

-

Reagent Addition: To the flask, add p-cresol and a suitable solvent.

-

Reaction Initiation: While stirring the solution, slowly add the oxidizing agent (e.g., a solution of hydrogen peroxide) dropwise from the dropping funnel. The reaction is often exothermic, and the temperature should be carefully monitored and controlled, typically maintained between 0°C and 10°C using an ice bath.

-

Reaction Progression: After the addition of the oxidizing agent is complete, continue to stir the reaction mixture at a controlled temperature for several hours to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

Once the reaction is complete, the mixture is acidified with a dilute acid, such as hydrochloric acid.

-

The aqueous solution is then extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the product.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-methylcatechol.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure 4-methylcatechol.

Workflow for 4-Methylcatechol Synthesis

Caption: Workflow for the synthesis of 4-methylcatechol from p-cresol.

Part 2: Synthesis of 4-Methylcatechol-O,O-diacetic Acid via Williamson Ether Synthesis

The conversion of 4-methylcatechol to 4-Methylcatechol-O,O-diacetic acid is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism.[2][3] In this reaction, the hydroxyl groups of 4-methylcatechol are deprotonated by a strong base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide (in this case, chloroacetic acid), displacing the halide and forming the ether linkage. Due to the presence of two hydroxyl groups on the catechol ring, the reaction is performed with at least two equivalents of the base and the alkyl halide.

Caption: General mechanism of the Williamson ether synthesis for this protocol.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of phenoxyacetic acids.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylcatechol in an appropriate solvent (e.g., water or a polar aprotic solvent like DMF or DMSO).

-

Base Addition: To the stirred solution, add at least two molar equivalents of a strong base, such as sodium hydroxide or potassium carbonate.[5][6] The addition of the base will deprotonate the phenolic hydroxyl groups to form the corresponding phenoxide.

-

Addition of Chloroacetic Acid: Slowly add at least two molar equivalents of chloroacetic acid to the reaction mixture.

-

Reaction under Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

If the reaction was performed in an organic solvent, it may be necessary to add water to dissolve the inorganic salts.

-

Carefully acidify the reaction mixture with a mineral acid (e.g., 6M HCl) to a pH of approximately 1-2.[5] This will protonate the carboxylate groups and precipitate the crude 4-Methylcatechol-O,O-diacetic acid.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any remaining inorganic salts.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. For higher purity, column chromatography can be employed. The use of activated carbon during recrystallization can help remove colored impurities.[7]

Quantitative Data Summary

| Parameter | Stage 1: 4-Methylcatechol Synthesis | Stage 2: Williamson Ether Synthesis |

| Starting Material | p-Cresol | 4-Methylcatechol |

| Key Reagents | Oxidizing Agent (e.g., H₂O₂) | Chloroacetic Acid, Base (e.g., NaOH) |

| Molar Ratio | (p-cresol : oxidizing agent) ~1:1.1 | (4-methylcatechol : base : chloroacetic acid) ~1:2.2:2.2 |

| Solvent | Water or organic solvent | Water, DMF, or DMSO |

| Reaction Temperature | 0-10°C | Reflux (typically 90-100°C in water)[5] |

| Reaction Time | 2-6 hours | 2-4 hours |

| Expected Yield | 60-80% | 70-90% |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals involved in this synthesis.

-

Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.

-

Chemical Hazards:

-

p-Cresol and 4-Methylcatechol: These are toxic and skin irritants.[8] Avoid contact with skin and eyes.

-

Chloroacetic Acid: This compound is corrosive and toxic.[9] It can cause severe skin burns and eye damage. Handle with extreme care.

-

Sodium Hydroxide: This is a corrosive base that can cause severe chemical burns.[5]

-

Organic Solvents: Many organic solvents are flammable and may be harmful if inhaled or absorbed through the skin.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 4-Methylcatechol-O,O-diacetic acid is a feasible two-stage process for a well-equipped organic chemistry laboratory. The successful synthesis of the 4-methylcatechol precursor followed by a carefully executed Williamson ether synthesis allows for the efficient production of the target molecule. Adherence to the detailed protocols and safety precautions outlined in this guide is crucial for obtaining a high yield of the pure product and ensuring a safe laboratory environment.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis: Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2013). Method for synthesizing phenoxyacetic acid derivative. (CN103058855A).

- Google Patents. (2014). Method for preparing 4-methyl catechol. (CN104030893A).

-

Organic Syntheses. (n.d.). Creosol. Retrieved from [Link]

- Google Patents. (2013). Phenoxyacetic acid derivative synthesis method. (WO2013056488A1).

-

Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

-

Wikipedia. (2023, January 23). Williamson ether synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Retrieved from [Link]

-

MDPI. (2023, November 12). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. Retrieved from [Link]

- Google Patents. (2014). Preparation method of 4-methylcatechol. (CN103570507A).

-

ResearchGate. (2023, October 15). (PDF) Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet 4-Methylcatechol. Retrieved from [Link]

- Google Patents. (2009). Synthesis of phenoxyacetic acid derivatives. (US20090247781A1).

-

ResearchGate. (2010, June). (PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-methylpyrocatechol. Retrieved from [Link]

-

Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]

Sources

- 1. CN103570507A - Preparation method of 4-methylcatechol - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]

- 7. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. carlroth.com [carlroth.com]

Application Notes & Protocols: 4-Methylcatechol-O,O-diacetic Acid in Biochemical Assays

Prepared by: Gemini, Senior Application Scientist

I. Introduction and Scientific Rationale

4-Methylcatechol-O,O-diacetic acid is an organic compound (CAS 5458-76-4) characterized by a 4-methylcatechol core functionalized with two acetic acid groups linked via ether bonds.[1] While its parent compound, 4-methylcatechol, is a known flavonoid metabolite with documented antiplatelet and neuroprotective activities, the diacetic acid derivative remains largely uncharacterized in biochemical literature.[2][3]

The defining structural feature of 4-Methylcatechol-O,O-diacetic acid is its potent metal-chelating capability. The catechol group itself can coordinate with metal ions, and this ability is significantly enhanced by the two flanking carboxylic acid groups.[2][4] This structure is analogous to well-established chelators like BAPTA, which is widely used to control intracellular calcium concentrations.[5] This guide provides detailed protocols for leveraging the chelation properties of 4-Methylcatechol-O,O-diacetic acid in three distinct, high-value research applications: as an inhibitor of metalloenzymes, as an antioxidant in metal-catalyzed reactions, and as a modulator of intracellular calcium signaling.

II. Physicochemical Properties & Handling

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₆ | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Storage | Store at <15°C in a cool, dark place under inert gas. The compound is sensitive to light and air.[6] | |

| Safety | Causes skin and serious eye irritation. Avoid breathing dust.[6] Handle with appropriate personal protective equipment. |

Application I: Inhibition of Matrix Metalloproteinases (MMPs)

A. Principle & Justification

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling. Their dysregulation is implicated in diseases like cancer and arthritis. A primary strategy for inhibiting MMPs involves chelating the catalytic Zn²⁺ ion in their active site.[7][8] The structural arrangement of catechol and dual carboxyl groups in 4-Methylcatechol-O,O-diacetic acid makes it a prime candidate for potent zinc chelation, thereby acting as an effective MMP inhibitor.[9][10] This protocol describes a fluorogenic assay to determine the inhibitory potential and calculate the IC₅₀ of the compound against a representative MMP, such as MMP-2.

B. Visualized Workflow: MMP Inhibition Assay

Caption: Principle of the competitive ferrozine-based iron chelation assay.

C. Detailed Protocol: Fe²⁺ Chelation Assay

1. Materials & Reagents:

-

Test Compound: 10 mM stock of 4-Methylcatechol-O,O-diacetic acid in methanol or water.

-

Iron Solution: 2 mM Ferrous chloride (FeCl₂) in deionized water (prepare fresh).

-

Indicator Solution: 5 mM Ferrozine in deionized water (prepare fresh).

-

Positive Control: 10 mM EDTA in deionized water.

-

Instrumentation: UV-Vis spectrophotometer or microplate reader.

2. Step-by-Step Methodology:

-

Compound Preparation: Prepare a series of dilutions of the test compound and EDTA in methanol or water (e.g., 0.1 to 2 mg/mL).

-

Reaction Setup (in microcentrifuge tubes or 96-well plate):

-

To 1 mL of each compound dilution, add 20 µL of 2 mM FeCl₂.

-

For the control (uninhibited reaction), use 1 mL of the solvent (methanol or water) instead of the compound solution.

-

-

Incubation: Vortex the mixtures and let them stand at room temperature for 5 minutes.

-

Reaction Initiation: Initiate the colorimetric reaction by adding 40 µL of 5 mM ferrozine to each tube.

-

Final Incubation: Vortex again and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of each solution at 562 nm. [11][12]Use a blank containing all reagents except ferrozine.

3. Data Analysis & Validation:

-

Calculate Chelation Percentage: % Chelation = 100 * (1 - (Abs_Sample / Abs_Control))

-

Determine EC₅₀: Plot the chelation percentage against the compound concentration to determine the EC₅₀ (the concentration that chelates 50% of the Fe²⁺ ions).

-

Self-Validation: The positive control, EDTA, is a powerful iron chelator and should exhibit a very low EC₅₀ value, confirming the validity of the assay setup.

Application III: Modulation of Intracellular Calcium (Ca²⁺) Signaling

A. Principle & Justification

The diacetic acid motif is a hallmark of potent calcium chelators like BAPTA. [5]This suggests 4-Methylcatechol-O,O-diacetic acid may function as an intracellular Ca²⁺ buffer or chelator. To test this hypothesis, we can load cells with a ratiometric calcium indicator dye, Fura-2 AM, and measure changes in intracellular Ca²⁺ concentration following a stimulus in the presence and absence of the test compound. Fura-2 AM is cell-permeant and is cleaved by intracellular esterases to the active, Ca²⁺-sensitive form, Fura-2. [13][14]A reduction in the stimulus-induced Ca²⁺ peak would indicate the compound is effectively chelating intracellular calcium.

B. Detailed Protocol: Fura-2 Based Intracellular Ca²⁺ Measurement

1. Materials & Reagents:

-

Cell Line: A suitable cell line that shows a robust calcium response to a known agonist (e.g., HEK293 cells, astrocytes).

-

Indicator Dye: Fura-2 AM (acetoxymethyl ester).

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Test Compound: 4-Methylcatechol-O,O-diacetic acid (cell-permeant ester form if available, or assess the free acid).

-

Agonist: A known agonist to induce Ca²⁺ release (e.g., ATP, carbachol, or ionomycin).

-

Instrumentation: Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm).

2. Step-by-Step Methodology:

-

Cell Culture: Seed cells onto glass-bottom dishes or black-walled, clear-bottom 96-well plates and grow to ~90% confluency. [15]2. Compound Pre-incubation (optional): To test for buffering capacity, incubate a subset of cells with varying concentrations of 4-Methylcatechol-O,O-diacetic acid for 30-60 minutes prior to dye loading.

-

Fura-2 AM Loading:

-

Prepare a 2-5 µM Fura-2 AM loading solution in HBSS.

-

Wash cells once with HBSS.

-

Add the Fura-2 AM solution to the cells and incubate for 30-45 minutes at 37°C in the dark. [14][16]4. De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate in fresh HBSS for another 30 minutes to allow for complete de-esterification of the dye by cellular esterases.

-

-

Baseline Measurement: Place the plate/dish in the fluorescence reader. Measure the ratio of fluorescence intensity (F340/F380) for a baseline period (e.g., 60 seconds).

-

Stimulation and Measurement:

-

Add the agonist to induce an intracellular Ca²⁺ increase.

-

Immediately continue recording the F340/F380 ratio for several minutes to capture the peak response and subsequent return to baseline.

-

3. Data Analysis & Validation:

-

Data Representation: The primary data is the ratio of fluorescence emission at 510 nm when excited at 340 nm versus 380 nm. Plot this ratio over time.

-

Interpretation:

-

A decrease in the peak height of the agonist-induced Ca²⁺ transient in cells pre-treated with 4-Methylcatechol-O,O-diacetic acid compared to control cells would indicate intracellular Ca²⁺ chelation.

-

The rate of decay of the calcium signal back to baseline may also be affected.

-

-

Self-Validation:

-

Control (untreated) cells must show a robust and reproducible Ca²⁺ peak upon agonist stimulation.

-

A positive control using a known cell-permeant calcium chelator like BAPTA-AM should demonstrate significant blunting of the calcium signal, validating the experimental approach.

-

IV. References

-

Kubínová, R., et al. (2022). The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action. Nutrients, 14(22), 4798. [Link]

-

García-Cánovas, F., et al. (1987). Chemical and enzymatic oxidation of 4-methylcatechol in the presence and absence of L-serine. Spectrophotometric determination of intermediates. Biochimica et Biophysica Acta, 914(2), 190-197. [Link]

-

Mohan, S. K., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 403. [Link]

-

Bibi, Y., et al. (2014). Iron (FeII) Chelation, Ferric Reducing Antioxidant Power, and Immune Modulating Potential of Arisaema jacquemontii (Himalayan Cobra Lily). BioMed Research International, 2014, 602765. [Link]

-

Cohen, S. M. (2012). Chelator Fragment Libraries for Targeting Metalloproteinases. ACS Medicinal Chemistry Letters, 3(4), 288-292. [Link]

-

Cohen, S. M., et al. (2011). Identifying chelators for metalloprotein inhibitors using a fragment-based approach. Journal of Medicinal Chemistry, 54(4), 933-942. [Link]

-

Yorek, M. A., et al. (1996). The therapeutic effects of 4-methylcatechol, a stimulator of endogenous nerve growth factor synthesis, on experimental diabetic neuropathy in rats. Diabetes, 45(3), 306-312. [Link]

-

Burgos, M., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(14), e2392. [Link]

-

Adebayo, O. S., et al. (2019). Antioxidant and free radical scavenging activity of iron chelators. Journal of Taibah University for Science, 13(1), 845-852. [Link]

-

Kubínová, R., et al. (2019). 4-Methylcatechol, a Flavonoid Metabolite with Potent Antiplatelet Effects. Molecular Nutrition & Food Research, 63(15), e1900261. [Link]

-

Choi, M. L. (2022). Live-cell imaging; Calcium imaging with Fura-2. protocols.io. [Link]

-

Laronha, H., & Caldeira, J. (2020). Challenges in Matrix Metalloproteinases Inhibition. International Journal of Molecular Sciences, 21(16), 5695. [Link]

-

Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM Protocol. Retrieved January 27, 2026, from [Link]

-

Butt, G., & Sultan, S. (2015). Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. Professional Medical Journal, 22(1), 119-122. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 452-86-8, 4-Methylcatechol. PubChem. Retrieved January 27, 2026, from [Link]

-

Rosales-Mendoza, S., et al. (2021). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Advances, 11(32), 19635-19645. [Link]

-

Patsnap. (2025). What are the new molecules for MMP1 inhibitors?. Patsnap Synapse. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 5458-76-4, 4-Methylcatechol-O,O-diacetic acid. PubChem. Retrieved January 27, 2026, from [Link]

-

Ferreira, L. G., et al. (2018). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Molecules, 23(11), 2933. [Link]

-

National Center for Health Statistics. (2021). Total Calcium - Laboratory Procedure Manual. Centers for Disease Control and Prevention. [Link]

-

Dinis, T. C., et al. (1994). The in vitro and in vivo antioxidant activity of flavonoids. Phytotherapy Research, 8(7), 389-394. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. wwwn.cdc.gov [wwwn.cdc.gov]

- 7. Challenges in Matrix Metalloproteinases Inhibition | MDPI [mdpi.com]

- 8. What are the new molecules for MMP1 inhibitors? [synapse.patsnap.com]

- 9. Chelator Fragment Libraries for Targeting Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying chelators for metalloprotein inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pjmhsonline.com [pjmhsonline.com]

- 12. Iron (FeII) Chelation, Ferric Reducing Antioxidant Power, and Immune Modulating Potential of Arisaema jacquemontii (Himalayan Cobra Lily) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. moodle2.units.it [moodle2.units.it]

- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

Application Notes and Protocols for the Chelation of Metal Ions by 4-Methylcatechol-O,O-diacetic Acid

Introduction: The Significance of 4-Methylcatechol-O,O-diacetic Acid in Chelation Chemistry

The intricate dance between metal ions and organic ligands is a cornerstone of numerous biological processes and therapeutic interventions. Among the vast array of chelating agents, catechol derivatives have garnered significant attention due to their potent and versatile metal-binding capabilities.[1] 4-Methylcatechol-O,O-diacetic acid, a synthetic catechol derivative, is a bifunctional molecule of particular interest. Its catechol moiety provides a robust bidentate binding site for a wide range of metal ions, while the two carboxylic acid groups enhance its aqueous solubility and introduce additional coordination points, thereby increasing the stability of the resulting metal complexes. This unique structural arrangement makes 4-Methylcatechol-O,O-diacetic acid a compelling candidate for applications in drug development, particularly in the design of agents for metal detoxification, as antioxidants, and as components of targeted drug delivery systems.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studying the chelation properties of 4-Methylcatechol-O,O-diacetic acid. We will delve into a detailed, field-proven protocol for its synthesis, followed by robust methodologies for characterizing its metal-binding stoichiometry and stability constants. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these protocols for their specific applications.

Part 1: Synthesis of 4-Methylcatechol-O,O-diacetic Acid

The synthesis of 4-Methylcatechol-O,O-diacetic acid is achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers.[3][4][5][6][7] This reaction involves the deprotonation of the hydroxyl groups of 4-methylcatechol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a haloacetic acid derivative.

Synthesis of the Precursor: 4-Methylcatechol

Several methods for the synthesis of 4-methylcatechol have been reported.[8][9] A common approach involves the demethylation of 2-methoxy-4-methylphenol.[8]

Williamson Ether Synthesis Protocol

This protocol details the synthesis of 4-Methylcatechol-O,O-diacetic acid from 4-methylcatechol and chloroacetic acid.

Materials and Equipment:

-

4-methylcatechol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Step-by-Step Protocol:

-

Deprotonation of 4-Methylcatechol: In a round-bottom flask, dissolve 1.0 equivalent of 4-methylcatechol in a suitable solvent such as ethanol.

-

Add a solution of 2.2 equivalents of sodium hydroxide in water dropwise to the stirring solution at room temperature. The formation of the disodium salt of 4-methylcatechol should result in a clear solution.

-

Nucleophilic Substitution: To the solution of the deprotonated 4-methylcatechol, add 2.2 equivalents of chloroacetic acid.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylic acid groups and precipitate the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

-

Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization of 4-Methylcatechol-O,O-diacetic Acid:

The identity and purity of the synthesized 4-Methylcatechol-O,O-diacetic acid should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the presence of the aromatic protons, the methyl group protons, and the methylene protons of the acetic acid moieties.

-

¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the synthesized product.

Part 2: Chelation Experimental Protocols

The investigation of the chelation properties of 4-Methylcatechol-O,O-diacetic acid involves determining the stoichiometry of the metal-ligand complex and its stability constant.

Determination of Metal-Ligand Stoichiometry by Job's Plot (Method of Continuous Variations)

Job's plot is a spectrophotometric method used to determine the stoichiometry of a binding event between a metal ion and a ligand in solution.[10] The method involves preparing a series of solutions where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant.

Materials and Equipment:

-

Stock solution of 4-Methylcatechol-O,O-diacetic acid of known concentration.

-

Stock solution of the metal salt (e.g., FeCl₃, CuSO₄) of known concentration.

-

Buffer solution to maintain a constant pH.

-

UV-Vis spectrophotometer.

-

Cuvettes.

-

Volumetric flasks and pipettes.

Step-by-Step Protocol:

-

Preparation of Solutions: Prepare a series of solutions in volumetric flasks with a constant total concentration of the metal ion (M) and the ligand (L), but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

-

pH Control: Add a suitable buffer to each solution to maintain a constant pH throughout the experiment. The choice of buffer and pH will depend on the specific metal-ligand system being studied.

-

Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength can be determined by scanning the spectrum of a solution containing the metal and ligand.

-

Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex.

Data Presentation:

| Mole Fraction of Ligand | Absorbance at λ_max |

| 0.0 | |

| 0.1 | |

| 0.2 | |

| 0.3 | |

| 0.4 | |

| 0.5 | |

| 0.6 | |

| 0.7 | |

| 0.8 | |

| 0.9 | |

| 1.0 |